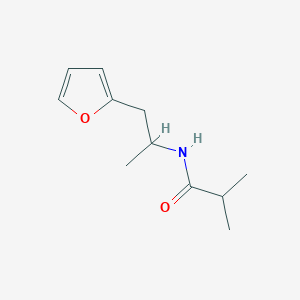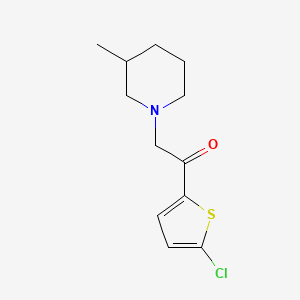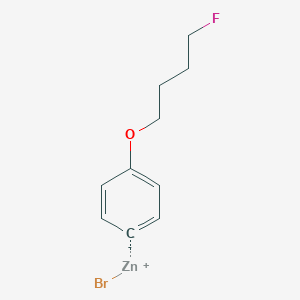
(3-(Trimethylsilyloxy)phenyl)Zinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Trimethylsilyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound is particularly valued for its ability to facilitate various chemical transformations, making it a versatile tool in the chemist’s toolkit.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (3-(trimethylsilyloxy)phenyl)zinc bromide typically involves the reaction of 3-(trimethylsilyloxy)phenyl bromide with zinc in the presence of THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3−(trimethylsilyloxy)phenyl bromide+Zn→3−(trimethylsilyloxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Trimethylsilyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, along with ligands to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(trimethylsilyloxy)phenyl)zinc bromide is used for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of various molecular architectures.
Biology and Medicine
While direct applications in biology and medicine are less common, the compounds synthesized using this compound can have significant biological and medicinal properties. For instance, it can be used in the synthesis of pharmaceutical intermediates.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role in facilitating efficient and selective chemical transformations is highly valued.
Wirkmechanismus
The mechanism by which (3-(trimethylsilyloxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and cross-coupling, by transferring the phenyl group to the target molecule. The presence of the trimethylsilyloxy group enhances the stability and reactivity of the organozinc compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylzinc Bromide: Lacks the trimethylsilyloxy group, making it less stable and reactive.
(3-Methoxyphenyl)zinc Bromide: Similar in structure but with a methoxy group instead of a trimethylsilyloxy group, leading to different reactivity and stability.
Uniqueness
The presence of the trimethylsilyloxy group in (3-(trimethylsilyloxy)phenyl)zinc bromide provides unique stability and reactivity characteristics. This makes it more versatile and efficient in various chemical transformations compared to its analogs.
Eigenschaften
Molekularformel |
C9H13BrOSiZn |
|---|---|
Molekulargewicht |
310.6 g/mol |
IUPAC-Name |
bromozinc(1+);trimethyl(phenoxy)silane |
InChI |
InChI=1S/C9H13OSi.BrH.Zn/c1-11(2,3)10-9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
VAMOHHDICSVWFH-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=C[C-]=C1.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


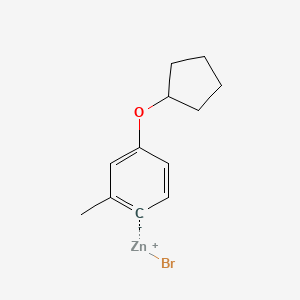
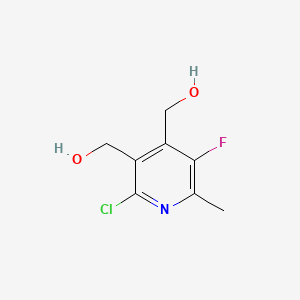
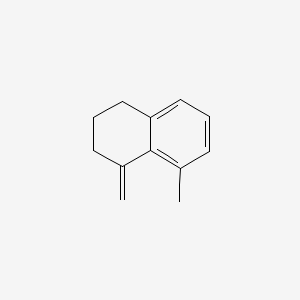
![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
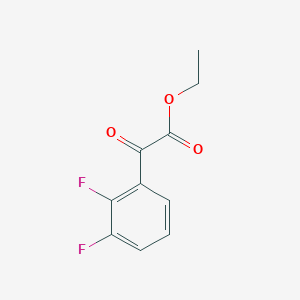
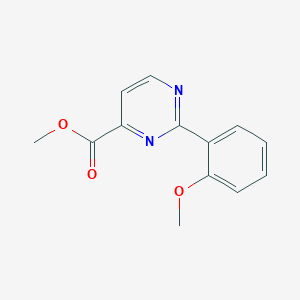
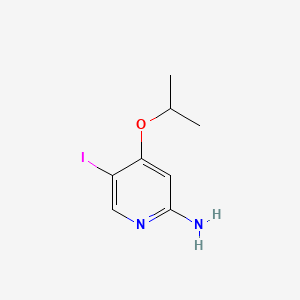
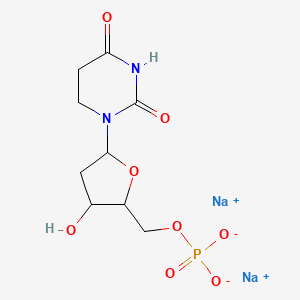

![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)
![(3aR,6aS)-5-Benzyl-3-(3,4-dimethoxy-phenyl)-3a,6a-dihydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B14887951.png)
